molecular formula C7H8N2S B1273342 Benzenecarbothiohydrazide CAS No. 20605-40-7

Benzenecarbothiohydrazide

Cat. No. B1273342
CAS RN: 20605-40-7
M. Wt: 152.22 g/mol
InChI Key: PNALOBAQBMAHBZ-UHFFFAOYSA-N
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Description

Benzenecarbothiohydrazide is a chemical compound with the molecular formula C7H8N2S . It has an average mass of 152.217 Da and a Monoisotopic mass of 152.040817 Da .


Molecular Structure Analysis

The molecular structure of Benzenecarbothiohydrazide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The structure is determined by various physicochemical properties, which are discussed in the next section.


Physical And Chemical Properties Analysis

Benzenecarbothiohydrazide has a density of 1.2±0.1 g/cm3, a boiling point of 266.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 46.0±0.3 cm3, and it has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

Benzothiohydrazide is used in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . These compounds have various applications in medicinal chemistry due to their diverse biological activities .

Anti-bacterial Active Transition Metal Complexes

It serves as a ligand in the preparation of anti-bacterial active transition metal complexes . The ligand N’-[2-(2-Phenyl hydrazinyl) Phenyl] benzothiohydrazide has been synthesized and characterized for this purpose .

Nanomedicine

Benzothiohydrazide derivatives can be used in nanomedicine , particularly in the synthesis and functionalization of metallic nanoparticles with antimicrobial properties .

Mechanism of Action

Target of Action

Benzothiohydrazide is an analogue of the anti-tubercular agent Isoniazid . It exhibits anti-tubercular activity, with minimum inhibitory concentrations (MICs) of 132 μM and 264 μM for M. tuberculosis wild type (H37Rv) and clinical mutant strains (IC1 and IC2), respectively .

Mode of Action

tuberculosis . This disruption in cell wall synthesis leads to the death of the bacteria.

Biochemical Pathways

tuberculosis . Mycolic acids are unique, long-chain fatty acids found in the cell walls of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of these bacteria.

Result of Action

The primary result of Benzothiohydrazide’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of mycolic acids, Benzothiohydrazide weakens the bacterial cell wall, leading to cell lysis and death .

properties

IUPAC Name

benzenecarbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNALOBAQBMAHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391798
Record name Benzenecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenecarbothiohydrazide

CAS RN

20605-40-7
Record name Benzenecarbothioic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-aminobenzenecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add a solution of thiobenzoylsulfanylacetic acid methyl ester (1.9 g, 8.4 mmol) in ethanol (30 mL) to a solution of anhydrous hydrazine (1 mL) at room temperature under nitrogen and stir for 2 hours. Then add water (20 mL) and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (300 mL), wash with water (200 mL) and brine (200 mL), and dry over magnesium sulfate. Remove the solvent under reduced pressure to provide thiobenzoic acid hydrazide (1.2 g, 94%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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